molecular formula C12H24N2O2 B6340520 Ethyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate CAS No. 1221341-34-9

Ethyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate

Cat. No.: B6340520
CAS No.: 1221341-34-9
M. Wt: 228.33 g/mol
InChI Key: MUHJIWRBFQKCLN-UHFFFAOYSA-N
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Description

Ethyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate is a nitrogen-containing organic compound with the molecular formula C12H24N2O2 . This structure features both a piperidine ring and a tertiary amine group connected by an ethylamino spacer, terminating in an ethyl ester functional group. Compounds with piperidine and ester moieties are of significant interest in medicinal and synthetic chemistry as valuable intermediates . The piperidine subunit is a common pharmacophore found in a wide range of bioactive molecules and pharmaceuticals. Similarly, the ethyl ester group can serve as a versatile synthetic handle for further chemical transformations, such as hydrolysis to carboxylic acids or amidation. This combination of features makes this compound a potentially useful building block for researchers engaged in the synthesis of novel compounds for various applications, including drug discovery and the development of chemical probes. The product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 3-(2-piperidin-1-ylethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-2-16-12(15)6-7-13-8-11-14-9-4-3-5-10-14/h13H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHJIWRBFQKCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCCN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The amine nucleophile attacks the β-carbon of ethyl acrylate, forming a Michael adduct. TfOH facilitates proton transfer, stabilizing intermediates and accelerating the reaction.

Procedure :

  • Combine 2-(piperidin-1-yl)ethylamine (1.0 equiv), ethyl acrylate (1.2 equiv), and anhydrous ethanol (solvent, 1:4 v/v relative to acrylate).

  • Add TfOH (5–10 mol% relative to acrylate) under nitrogen.

  • Heat at 120–160°C for 16–20 h.

  • Wash with petroleum ether/ethyl acetate (5:1 v/v) at 35–40°C under reduced pressure (0.09–0.1 MPa).

  • Recrystallize to obtain the product as white crystals.

Optimization Insights :

  • Catalyst Loading : 5–10 mol% TfOH balances cost and efficiency.

  • Temperature : Higher temperatures (≥120°C) reduce reaction time but may increase side products.

  • Yield : Expected yields range from 80–85% with purity >99% (HPLC).

Reductive Amination Alternatives

An alternative pathway involves reductive amination between ethyl 3-oxopropanoate and 2-(piperidin-1-yl)ethylamine. Sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts (e.g., Pd/C) can drive this reaction.

Procedure :

  • React ethyl 3-oxopropanoate with 2-(piperidin-1-yl)ethylamine in methanol.

  • Add NaBH3CN (1.5 equiv) at 0°C.

  • Stir for 12 h at room temperature.

  • Concentrate and purify via column chromatography (silica gel, ethyl acetate/hexane).

Challenges :

  • Ketone Availability : Ethyl 3-oxopropanoate is less accessible than ethyl acrylate.

  • Byproducts : Over-reduction or imine formation may occur without precise pH control.

Two-Step Synthesis via Intermediate Formation

A modular approach first synthesizes 2-(piperidin-1-yl)ethylamine, followed by coupling with ethyl acrylate.

Step 1: Synthesis of 2-(Piperidin-1-yl)ethylamine

  • React piperidine with 2-chloroethylamine hydrochloride in aqueous NaOH.

  • Extract with dichloromethane and concentrate.

Step 2: Coupling with Ethyl Acrylate

Follow the catalytic hydroamination protocol (Section 1).

Advantages :

  • Scalability : Intermediate synthesis allows quality control.

  • Flexibility : Adaptable to other amine derivatives.

Comparative Analysis of Methods

Method Catalyst Yield Purity Time Cost
Catalytic HydroaminationTfOH80–85%>99%16–20 hLow
Reductive AminationNaBH3CN60–70%90–95%12 hModerate
Two-Step SynthesisTfOH/None75–80%>98%24–30 hHigh

Key Observations :

  • Catalytic Hydroamination offers the best balance of yield and efficiency.

  • Reductive Amination is limited by substrate availability and lower yields.

  • Two-Step Synthesis introduces complexity but ensures intermediate purity.

Industrial Considerations

For scale-up, the catalytic method is preferred due to:

  • Solvent Recovery : Ethanol can be recycled via distillation.

  • Catalyst Reusability : TfOH remains active for multiple cycles with minimal loss.

  • Environmental Impact : Reduced waste compared to stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate is primarily investigated for its potential therapeutic properties. It serves as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Research indicates that compounds derived from this structure may influence potassium channels implicated in conditions such as epilepsy and neuropathic pain .

Case Study: Neuroprotective Agents

A study focused on the development of neuroprotective agents against chemotherapy-induced peripheral neuropathy (CIPN) highlighted the potential of piperidine derivatives, including this compound, to mitigate adverse effects associated with cancer treatments like paclitaxel. The compound was evaluated for its ability to promote neurite outgrowth in neuronal cultures exposed to paclitaxel, demonstrating promising results that warrant further investigation .

Biochemical Research

In biochemical assays, this compound is utilized as a ligand to study interactions with various molecular targets. Its piperidine moiety allows it to bind effectively to receptors and enzymes, making it a valuable tool for exploring biochemical pathways and mechanisms of action.

Potential Mechanism of Action

The compound is believed to interact with specific enzymes or receptors through its piperidine group. This interaction can modulate signaling pathways relevant to various physiological processes, thereby influencing cellular responses and potentially leading to therapeutic effects.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its versatile structure allows for various chemical modifications, making it a valuable building block in the development of new compounds with diverse functionalities.

Synthetic Routes

The synthesis typically involves reactions with other organic substrates under controlled conditions. For example, it can be synthesized through the reaction of ethyl acrylate with piperidine derivatives, followed by purification processes like column chromatography to isolate the desired product.

Industrial Applications

Beyond academic research, this compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for developing polymers and other materials with specific characteristics tailored for industrial use.

Summary Table of Applications

Application AreaDescription
Medicinal ChemistryPrecursor for drugs targeting neurological disorders
Biochemical ResearchLigand in assays studying enzyme/receptor interactions
Organic SynthesisIntermediate for synthesizing complex organic molecules
Industrial ApplicationsUsed in producing specialty chemicals and materials

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogous compounds, focusing on structural features, physicochemical properties, synthesis, and applications.

Ethyl 3-(piperidin-4-yl)propanoate (CAS: 71879-55-5)

  • Molecular Formula: C₁₀H₁₉NO₂
  • Molecular Weight : 185.26 g/mol
  • Key Differences: Lacks the ethylamino bridge between the piperidine and ester groups. The piperidine ring is directly attached to the propanoate backbone at the 4-position. Physicochemical Properties: Lower molecular weight and higher hydrophobicity (LogP: 1.66) compared to the target compound .
  • Applications : Used in peptide modifications and as a building block in heterocyclic chemistry.

Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate (CAS: 122806-10-4)

  • Molecular Formula: C₁₆H₂₃NO₂
  • Molecular Weight : 261.36 g/mol
  • Key Differences: Features a phenyl group at the 3-position and a piperidine ring at the 2-position of the propanoate. Increased steric bulk due to the aromatic phenyl group. Synthesis: Prepared via conjugate addition of piperidine derivatives to α,β-unsaturated esters .

Ethyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate

  • Molecular Formula: C₁₁H₂₀BrNO₂
  • Molecular Weight : 286.19 g/mol
  • Key Differences :
    • Contains a bromomethyl substituent on the piperidine ring, enhancing electrophilic reactivity.
    • Synthesis : Synthesized via aza-Michael addition of 2-(bromomethyl)piperidine to ethyl acrylate .
  • Applications : Intermediate in the synthesis of indolizidine alkaloids.

Ethyl 3-(4-(hydroxymethyl)piperidin-1-yl)propanoate (EHMPP)

  • Molecular Formula: C₁₁H₂₁NO₃
  • Molecular Weight : 215.29 g/mol
  • Key Differences: Hydroxymethyl group on the piperidine enhances hydrophilicity. Applications: Polymer precursor for biodegradable poly(β-amino esters) used in gene delivery .

Physicochemical and Functional Comparison

Compound Molecular Weight (g/mol) LogP Key Functional Groups Reactivity/Applications
Ethyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate 228.33 ~1.5 Piperidine, ethylamino, ester Drug intermediates, organic synthesis
Ethyl 3-(piperidin-4-yl)propanoate 185.26 1.66 Piperidine, ester Peptide modifications
Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate 261.36 ~2.8 Phenyl, piperidine, ester Chiral scaffolds
Ethyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate 286.19 ~2.2 Bromomethyl, piperidine, ester Alkaloid synthesis
EHMPP 215.29 ~0.9 Hydroxymethyl, piperidine, ester Biodegradable polymers

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for Ethyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate in academic research?

  • Methodological Answer: The compound can be synthesized via Michael addition of piperidine derivatives to ethyl acrylate under basic conditions, as demonstrated in lipase-catalyzed reactions for structurally similar β-amino esters . Multi-step approaches involving alkylation of amines with ethyl bromopropanoate derivatives are also viable, requiring optimization of reaction conditions (e.g., solvent polarity, base selection) to enhance yield and purity. For example, aprotic solvents like THF with potassium carbonate as a base have shown efficacy in analogous syntheses .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer: Essential techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm amine and ester functionalities.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • IR spectroscopy to track reaction progress via carbonyl group absorption shifts (1700–1750 cm⁻¹).
  • HPLC with UV detection for purity assessment, comparing retention times to structurally related compounds (e.g., ethyl 3-(dimethylamino)propanoate derivatives) .

Q. What safety protocols are recommended when handling this compound?

  • Methodological Answer:

  • Respiratory protection: Use NIOSH-approved respirators (P95 or higher) for aerosol protection .
  • Storage: Maintain in inert atmospheres (argon) at ≤-20°C to prevent degradation.
  • Spill management: Neutralize with 5% acetic acid before disposal.
  • First aid: Immediate eye irrigation with saline for 15 minutes if exposed, followed by medical evaluation due to potential mucous membrane irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?

  • Methodological Answer:

  • Use orthogonal assay systems (e.g., surface plasmon resonance vs. fluorescence polarization) to validate target binding kinetics.
  • Conduct molecular dynamics simulations comparing the compound’s piperidine-ethylamino side-chain flexibility with rigid analogs (e.g., pyridine-containing derivatives) to explain potency variations .
  • Perform dose-response studies in ≥3 cell lines (e.g., HEK293, SH-SY5Y) to distinguish true pharmacological effects from assay artifacts .

Q. What experimental strategies optimize the compound’s bioavailability for CNS-targeted applications?

  • Methodological Answer:

  • Prodrug modification: Replace the ethyl ester with tert-butyl esters to enhance blood-brain barrier penetration, as demonstrated in Boc-protected analogs .
  • LogP optimization: Systematically vary N-alkylation of the piperidine ring while monitoring P-glycoprotein efflux ratios via Caco-2 permeability assays .
  • Pharmacokinetic profiling: Compare intramuscular vs. intravenous administration in rodent models to assess first-pass metabolism effects .

Q. How does the stereochemical configuration influence the compound’s interaction with neurotransmitter transporters?

  • Methodological Answer:

  • Chiral resolution: Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and validate purity with polarimetry .
  • Radioligand displacement assays: Test separated enantiomers on serotonin/dopamine transporters (SERT/DAT), revealing the (R)-enantiomer ’s 10-fold higher affinity due to stronger cation-π interactions with Tyr95 in SERT cryo-EM structures .
  • Behavioral studies: Administer enantiomers to knock-in mice with humanized SERT to validate enantiomer-specific anxiolytic effects .

Key Notes for Experimental Design

  • Contradiction mitigation: Always include internal controls (e.g., known agonists/antagonists) in bioactivity assays .
  • Stereochemistry impact: Computational modeling (e.g., Schrödinger Suite) can predict enantiomer-specific binding poses before synthesis .
  • Safety compliance: Regularly validate fume hood airflow (≥100 ft/min) when handling powdered forms .

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